
5-Chloro-1-methyl-2-(3-methoxyphenyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-methyl-2-(3-methoxyphenyl)imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties . This particular compound features a chloro group at the 5-position, a methyl group at the 1-position, and a methoxyphenyl group at the 2-position, making it a unique and potentially valuable molecule for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-2-(3-methoxyphenyl)imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzylamine with chloroacetyl chloride to form an intermediate, which is then cyclized in the presence of a base such as sodium hydroxide to yield the desired imidazole derivative . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1-methyl-2-(3-methoxyphenyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to modify the functional groups.
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazoles .
Applications De Recherche Scientifique
5-Chloro-1-methyl-2-(3-methoxyphenyl)imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Chloro-1-methyl-2-(3-methoxyphenyl)imidazole involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1-methylimidazole: Lacks the methoxyphenyl group, making it less versatile in certain applications.
1-Methyl-2-(3-methoxyphenyl)imidazole: Lacks the chloro group, which may affect its reactivity and biological activity.
5-Chloro-2-(3-methoxyphenyl)imidazole: Lacks the methyl group, which can influence its chemical properties and applications.
Uniqueness
5-Chloro-1-methyl-2-(3-methoxyphenyl)imidazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H11ClN2O |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
5-chloro-2-(3-methoxyphenyl)-1-methylimidazole |
InChI |
InChI=1S/C11H11ClN2O/c1-14-10(12)7-13-11(14)8-4-3-5-9(6-8)15-2/h3-7H,1-2H3 |
Clé InChI |
XOKPIRVKCGVVSQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1C2=CC(=CC=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14125461.png)
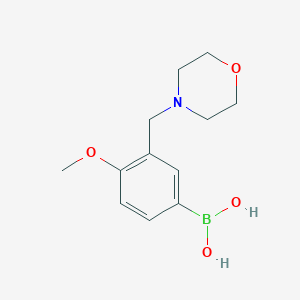
![1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125476.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125481.png)
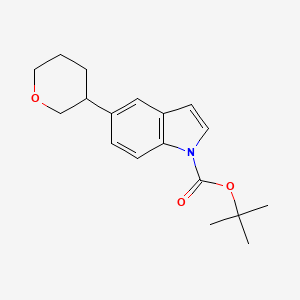

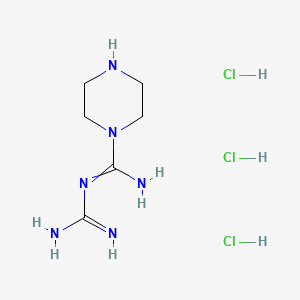

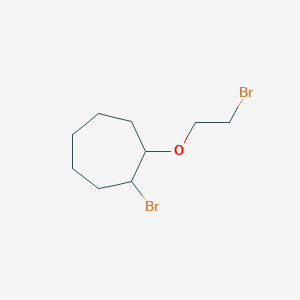
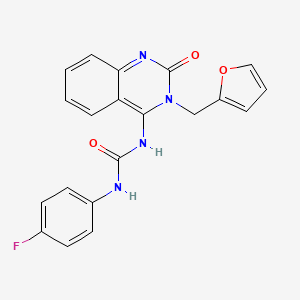
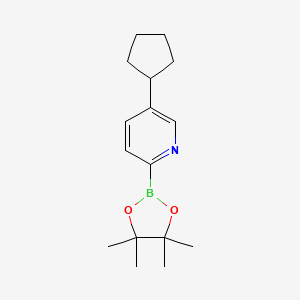
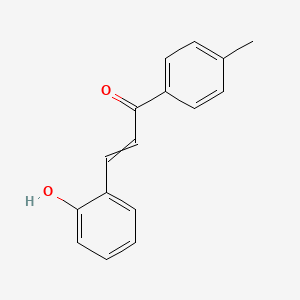
![7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(phenylmethyl) ester](/img/structure/B14125547.png)
